molecular formula C23H27N5O3 B2456062 1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946303-59-9

1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2456062
CAS RN: 946303-59-9
M. Wt: 421.501
InChI Key: XEBNSHDJYDXNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as E-3810 and has been shown to have promising results in several studies. In

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) involved the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. This research aimed at optimizing spacer length between pharmacophoric moieties to enhance inhibitory activities, highlighting the compound's potential application in developing treatments for conditions like Alzheimer's disease by targeting acetylcholinesterase inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Chemical Transformations and Synthetic Applications

Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for synthesizing ureas from carboxylic acids. This method is significant for creating various urea derivatives, which are crucial in medicinal chemistry and pesticide development, showcasing the versatility of urea-based compounds in chemical synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Antioxidant Activity

George et al. (2010) conducted a study on the synthesis and evaluation of antioxidant activity of some pyrimidinone derivatives, indicating the potential of such compounds in oxidative stress-related research. These findings suggest that derivatives of the chemical structure might hold promise for developing antioxidant therapies or supplements (George, Sabitha, Kumar, & Ravi, 2010).

Pharmacological Properties

Research by Cannito et al. (1990) on thiéno[2,3-d]pyrimidin-4-one 2-thiones explored their analgesic and anti-inflammatory activities. This study underscores the potential pharmacological applications of pyrimidinone derivatives in pain and inflammation management, suggesting a research direction for the specific compound (Cannito, Perrissin, Luu-Duc, Huguet, Gaultier, & Narcisse, 1990).

Environmental Impact and Degradation

Investigation by Sharma, Banerjee, and Choudhury (2012) into the degradation of chlorimuron-ethyl by Aspergillus niger highlights the environmental aspect of urea-based herbicides, including their biodegradation and potential impact on soil and water systems. This research could provide insights into the environmental safety and degradation pathways of similar compounds (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3/c1-4-14-31-22-15-21(24-16(3)25-22)26-17-10-12-18(13-11-17)27-23(29)28-19-8-6-7-9-20(19)30-5-2/h6-13,15H,4-5,14H2,1-3H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBNSHDJYDXNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

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